1-Amino-2,4-dimethylheptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4-dimethylheptan-3-ol is an organic compound with the molecular formula C9H21NO It is a chiral molecule with a hydroxyl group and an amino group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-2,4-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2,4-dimethylheptan-3-one, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine derivative. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can also be employed to achieve the reduction of the ketone to the desired amino alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,4-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Dimethylheptan-3-one or 2,4-dimethylheptanal.
Reduction: 1-Amino-2,4-dimethylheptane.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4-dimethylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-2,4-dimethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-2-methylheptan-3-ol
- 1-Amino-2,4-dimethylhexan-3-ol
- 1-Amino-2,4-dimethylheptane
Uniqueness
1-Amino-2,4-dimethylheptan-3-ol is unique due to its specific substitution pattern on the heptane backbone, which imparts distinct chemical and physical properties. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C9H21NO |
---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-amino-2,4-dimethylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-7(2)9(11)8(3)6-10/h7-9,11H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
MCZMWRPWBIFNEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.